2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound with significant potential in various scientific fields. This compound features a benzenesulfonamide core substituted with two fluorine atoms at the 2 and 4 positions, and a hydroxycyclopentylmethyl group attached to the nitrogen atom. The presence of fluorine atoms and the sulfonamide group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms at the 2 and 4 positions of the benzene ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a suitable sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Cyclopentylmethylation: The final step involves the attachment of the hydroxycyclopentylmethyl group to the nitrogen atom of the sulfonamide. This can be accomplished through a nucleophilic substitution reaction using a hydroxycyclopentylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Molecular Targets: Specific proteins or enzymes that the compound interacts with, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-difluorobenzenesulfonamide: Lacks the hydroxycyclopentylmethyl group, making it less complex and potentially less versatile.
N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide: Lacks the fluorine atoms, which may reduce its reactivity and unique properties.
Uniqueness
2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide stands out due to the presence of both fluorine atoms and the hydroxycyclopentylmethyl group, which confer unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-9-3-4-11(10(14)7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWONIOCEPJMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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